2-acetyl-5-methylbenzaldehyde
Description
2-Acetyl-5-methylbenzaldehyde (CAS: Not explicitly provided; structural formula: C₁₀H₁₀O₂) is a substituted benzaldehyde derivative featuring an acetyl group (-COCH₃) at the ortho (2nd) position and a methyl group (-CH₃) at the meta (5th) position relative to the aldehyde (-CHO) functional group. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its reactive aldehyde moiety and electron-withdrawing/donating substituent effects. Its synthesis typically involves Friedel-Crafts acylation or directed ortho-metalation strategies. While specific data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs offer insights into its behavior .
Properties
IUPAC Name |
2-acetyl-5-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-3-4-10(8(2)12)9(5-7)6-11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMXWBUOALWELF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477440 | |
| Record name | AG-G-70328 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694520-50-8 | |
| Record name | AG-G-70328 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 5-methylbenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the acetyl and methyl groups direct incoming electrophiles to the ortho and para positions relative to the substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: 2-acetyl-5-methylbenzoic acid.
Reduction: 2-(1-hydroxyethyl)-5-methylbenzaldehyde.
Substitution: 2-acetyl-5-methyl-3-bromobenzaldehyde or 2-acetyl-5-methyl-3-nitrobenzaldehyde.
Scientific Research Applications
2-Acetyl-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving aldehydes and ketones.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of fragrances, flavorings, and other fine chemicals due to its aromatic properties.
Mechanism of Action
The mechanism by which 2-acetyl-5-methylbenzaldehyde exerts its effects depends on the specific context of its use. In chemical reactions, the acetyl and methyl groups influence the reactivity and orientation of the benzene ring. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved can vary based on the specific application and the nature of the compound’s interactions.
Comparison with Similar Compounds
Table 1: Substituent Effects and Inferred Properties
Key Findings:
By contrast, 5-acetyl-2-methoxybenzaldehyde’s methoxy group at position 2 donates electrons via resonance, increasing the aldehyde’s electrophilicity and reactivity . Para-substituted EWGs (e.g., 4-acetyl-2-methylbenzaldehyde) maximize electronic activation of the aldehyde group, enhancing reactivity compared to ortho-substituted analogs.
Solubility and Stability :
- Methoxy groups (as in 5-acetyl-2-methoxybenzaldehyde) improve water solubility due to hydrogen-bonding capacity, whereas methyl groups (in this compound) contribute to hydrophobicity.
- Both compounds are stable under recommended storage conditions (dry, ventilated environments), though the absence of data on this compound necessitates cautious handling .
Applications in Synthesis :
Biological Activity
2-Acetyl-5-methylbenzaldehyde (C₁₀H₁₀O₂) is an aromatic aldehyde that has garnered attention for its diverse biological activities. This compound features an acetyl group and a methyl group attached to a benzaldehyde backbone, which influences its reactivity and potential therapeutic applications. Below, we delve into its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₀O₂
- Structural Characteristics : Contains a six-membered aromatic ring with an acetyl group at the 2-position and a methyl group at the 5-position.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In particular, studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Mechanism : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways, leading to cell death.
2. Acaricidal Activity
This compound has been evaluated for its acaricidal properties against common house dust mites such as Dermatophagoides farinae and Dermatophagoides pteronyssinus.
- Findings : In contact bioassays, it demonstrated lower lethal doses (LD₅₀) compared to traditional acaricides like DEET, indicating its potential as an effective pest control agent.
| Test Type | LD₅₀ (μg/cm²) | Comparison to DEET |
|---|---|---|
| Contact Bioassay | 0.51 - 0.94 | 38.48 - 50.60 times more effective |
| Fumigant Bioassay | 0.87 - 1.28 | 38.58 - 40.58 times more effective |
3. Potential Role as a Pheromone
This compound has been identified as a pheromone component in certain insect species, particularly astigmatid mites. This suggests its role in communication and mating behaviors among these organisms.
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Enzyme Inhibition : Interactions with specific enzymes may lead to altered metabolic pathways in target organisms.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially causing structural damage.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A recent study evaluated various benzaldehyde derivatives, including this compound, for their antibacterial efficacy against E. coli and S. aureus. The results indicated that this compound exhibited notable bactericidal activity, making it a candidate for further development in antimicrobial therapies . -
Acaricidal Efficacy :
In comparative studies against commercial acaricides, this compound showed superior efficacy in both contact and fumigant bioassays against house dust mites . -
Pheromone Research :
Research highlighted the role of this compound as a sex pheromone in astigmatid mites, suggesting that it could be utilized in pest management strategies by manipulating mating behaviors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
